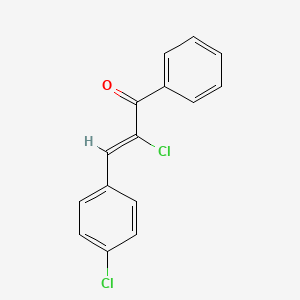
(Z)-2-chloro-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Chloro-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one is a chemical compound characterized by its molecular structure, which includes a chloro group, a phenyl group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, benzene is reacted with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve maintaining a controlled temperature and anhydrous environment to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the production volumes. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: (Z)-2-Chloro-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-chloro-3-(4-chlorophenyl)-1-phenylpropanoic acid.
Reduction: Formation of 2-chloro-3-(4-chlorophenyl)-1-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.
Medicine: (Z)-2-Chloro-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to the modulation of biochemical processes. The exact mechanism of action depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
2-Chloro-3-(4-chlorophenyl)prop-2-en-1-one: Similar structure but lacks the phenyl group.
3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the chloro group at the 2-position.
2-Chloro-1-phenylprop-2-en-1-one: Similar structure but lacks the 4-chlorophenyl group.
Uniqueness: (Z)-2-Chloro-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one is unique due to its specific arrangement of chloro and phenyl groups, which influences its reactivity and biological activity. This arrangement allows for distinct interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
75305-65-6 |
|---|---|
Molecular Formula |
C15H10Cl2O |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
(Z)-2-chloro-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-6-11(7-9-13)10-14(17)15(18)12-4-2-1-3-5-12/h1-10H/b14-10- |
InChI Key |
BCHMIMLGVMDDFF-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



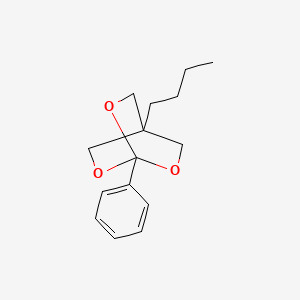
![Acetamide, N-[2-(chloroacetyl)phenyl]-](/img/structure/B15349535.png)
![5-cyclopropyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15349536.png)

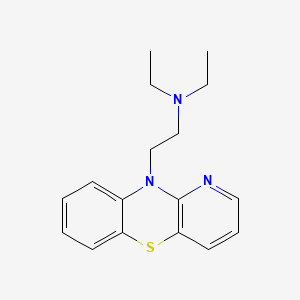
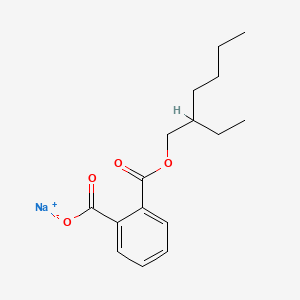
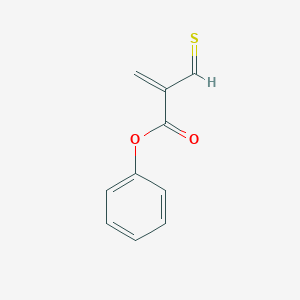
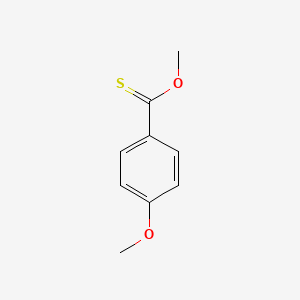
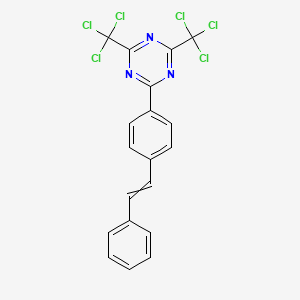
![6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B15349600.png)
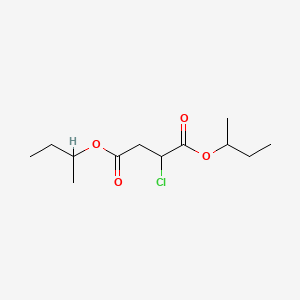
![N-[4-(aminooxymethyl)pyridin-2-yl]acetamide](/img/structure/B15349605.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B15349612.png)
